An In-depth Technical Guide to the Chemical Properties of Octanal-d2
An In-depth Technical Guide to the Chemical Properties of Octanal-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanal-d2, a deuterated form of the naturally occurring aldehyde octanal, serves as a valuable tool in various scientific disciplines, including mechanistic studies, metabolic research, and as an internal standard in analytical chemistry. The substitution of two hydrogen atoms with deuterium isotopes imparts a greater molecular weight and subtle but significant changes in its physicochemical properties, which can be exploited in experimental designs. This technical guide provides a comprehensive overview of the chemical properties of Octanal-d2, including its synthesis, physical characteristics, and spectroscopic signature.
Chemical and Physical Properties
The introduction of deuterium atoms into the octanal molecule primarily affects its mass-dependent properties. While many fundamental chemical characteristics remain similar to the unlabeled compound, key differences arise in its physical behavior and spectroscopic analysis. The properties of unlabeled octanal provide a baseline for understanding Octanal-d2.
Table 1: Comparison of Physical Properties of Octanal and Estimated Properties of Octanal-d2
| Property | Octanal (non-deuterated) | Octanal-d2 (estimated) |
| Molecular Formula | C₈H₁₆O | C₈H₁₄D₂O |
| Molecular Weight | 128.21 g/mol | 130.22 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Odor | Strong, fruity, citrus-like | Strong, fruity, citrus-like |
| Boiling Point | 171 °C[1][2] | Slightly higher than 171 °C |
| Melting Point | 12 to 15 °C[1][2] | Similar to non-deuterated form |
| Density | 0.821 g/cm³ at 20 °C[1][2] | Slightly higher than 0.821 g/cm³ |
| Solubility in Water | Slightly soluble[1][2] | Similar to non-deuterated form |
| Solubility in Organic Solvents | Soluble in alcohol and ether | Soluble in alcohol and ether |
Note: The properties for Octanal-d2 are estimated based on the known effects of deuteration on organic molecules. The boiling point and density are expected to be slightly higher due to the increased molecular weight. Other properties such as appearance, odor, and solubility are not expected to change significantly.
Synthesis of Octanal-d2
The synthesis of Octanal-d2 can be achieved through various methods developed for the deuteration of aldehydes. A common and efficient approach involves the H/D exchange at the α-carbon position to the carbonyl group using a deuterium source such as deuterium oxide (D₂O) under basic or acidic conditions.
Experimental Protocol: Base-Catalyzed H/D Exchange for the Synthesis of Octanal-d2
This protocol describes a general procedure for the synthesis of Octanal-d2 via a base-catalyzed hydrogen-deuterium exchange reaction.
Materials:
-
Octanal (C₈H₁₆O)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanal (10 g, 78 mmol) and deuterium oxide (50 mL).
-
To this biphasic mixture, add anhydrous potassium carbonate (1 g, 7.2 mmol) as the catalyst.
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots, extracting with diethyl ether, and analyzing by ¹H NMR spectroscopy for the disappearance of the α-proton signals.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Octanal-d2.
-
Purify the product by distillation to obtain pure Octanal-d2.
Synthesis Workflow Diagram
Caption: A schematic diagram illustrating the key steps in the synthesis of Octanal-d2.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of Octanal-d2. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of successfully synthesized Octanal-d2, the multiplet corresponding to the two α-protons in unlabeled octanal (typically around δ 2.41 ppm) will be significantly diminished or absent. The aldehydic proton will remain as a triplet (or a doublet of doublets depending on the coupling with the β-protons) around δ 9.76 ppm. The signals for the other protons in the alkyl chain will remain unchanged.
-
²H NMR: The ²H NMR spectrum will show a signal corresponding to the deuterium atoms at the α-position, confirming the success of the deuteration. Deuterium NMR has a chemical shift range similar to proton NMR but with lower resolution.[3]
-
¹³C NMR: The ¹³C NMR spectrum will show the eight expected carbon signals. The carbon atom bonded to the deuterium atoms (the α-carbon) will exhibit a characteristic triplet in the proton-decoupled spectrum due to coupling with deuterium (spin I = 1). The chemical shift of this carbon may also be slightly shifted upfield compared to the unlabeled compound.
Mass Spectrometry (MS)
Mass spectrometry is a definitive method to confirm the incorporation of deuterium.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum of Octanal-d2 will show a molecular ion peak (M⁺) at m/z 130, which is two mass units higher than that of unlabeled octanal (m/z 128). The presence of a peak at m/z 129 would indicate the presence of Octanal-d1, and a peak at m/z 128 would indicate residual unlabeled octanal.
-
Fragmentation Pattern: The fragmentation pattern will be similar to that of unlabeled octanal, but fragments containing the α-carbon will be shifted by one or two mass units. For example, the characteristic fragment from the McLafferty rearrangement in unlabeled octanal occurs at m/z 44. For Octanal-d2, this fragment may be observed at m/z 45 or 46, depending on which hydrogen/deuterium is transferred. The analysis of the fragmentation pattern can provide information on the position of the deuterium labels.[4]
Logical Relationship of Characterization Data
Caption: A diagram showing the logical progression from synthesis to spectroscopic analysis and final confirmation of Octanal-d2.
Conclusion
Octanal-d2 is a valuable isotopically labeled compound with distinct chemical and physical properties that make it a powerful tool for researchers. This guide has outlined its key characteristics, provided a detailed experimental protocol for its synthesis, and described the expected outcomes of its spectroscopic characterization. The provided information is intended to support the successful synthesis, identification, and application of Octanal-d2 in a variety of research and development settings.
